molecular formula C14H11BrF3N7O2 B10937925 N'-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

N'-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B10937925
M. Wt: 446.18 g/mol
InChI Key: AHHSMCGAVAMMAQ-UHFFFAOYSA-N
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Description

O~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a bromo-substituted pyrazole, and a carbohydroximamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O3-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the cyclization of 4-bromo-1-methyl-1H-pyrazole with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core . The final step involves the formation of the carbohydroximamide moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as ruthenium-catalyzed hydrogen transfer reactions, to improve the efficiency of key steps . Additionally, the use of continuous flow reactors can help in scaling up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

O~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of O3-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to fit into the active site of certain enzymes, inhibiting their activity and leading to the desired biological effect . The trifluoromethyl group and the bromo-substituted pyrazole contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the bromo-substituted pyrazole and carbohydroximamide moieties contribute to its reactivity and potential bioactivity .

Properties

Molecular Formula

C14H11BrF3N7O2

Molecular Weight

446.18 g/mol

IUPAC Name

[(Z)-[amino-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methylidene]amino] 4-bromo-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C14H11BrF3N7O2/c1-6-3-9(14(16,17)18)25-12(21-6)7(4-20-25)11(19)23-27-13(26)10-8(15)5-24(2)22-10/h3-5H,1-2H3,(H2,19,23)

InChI Key

AHHSMCGAVAMMAQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)/C(=N/OC(=O)C3=NN(C=C3Br)C)/N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=NOC(=O)C3=NN(C=C3Br)C)N

Origin of Product

United States

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